Quinoline, 1,2,3,4-tetrahydro-, hydrochloride
Overview
Description
Quinoline, 1,2,3,4-tetrahydro-, also known as Tetrahydroquinoline, is an organic compound that is the semi-hydrogenated derivative of quinoline . It is a colorless oil and is used as a reagent in the synthesis of N-substituted benzoyl-1,2,3,4-tetrahydroquinolyl-1-carboxamides displaying fungicidal activity .
Synthesis Analysis
Quinoline and its hydrogenated derivatives can be synthesized from α,β-unsaturated aldehydes . The literature also mentions several established protocols for the synthesis of the quinoline ring, which can be altered to produce a number of differently substituted quinolines .Molecular Structure Analysis
The molecular structure of Quinoline, 1,2,3,4-tetrahydro-, is represented by the formula C9H11N, with a molecular weight of 133.1903 . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
Quinoline and its derivatives are versatile compounds that participate in both electrophilic and nucleophilic substitution reactions . They are used in various transformations due to the presence of the double ring structure and a heteroatom (N) in their molecules .Physical And Chemical Properties Analysis
Quinoline, 1,2,3,4-tetrahydro-, is a clear pale yellow to yellow liquid . It has a molecular weight of 133.1903 . Other physical properties such as boiling point, melting point, and density can be found in specific databases .Scientific Research Applications
Hydrogen-Donor Solvent in Coal Liquifaction
Tetrahydroquinolines, produced by hydrogenation of quinolines, have been examined as hydrogen-donor solvents in coal liquifaction due to the reversible nature of their hydrogenation process .
Inhibitors for SARS-CoV-2
Quinoline derivatives have shown potential as inhibitors for SARS-CoV-2’s 3CLpro and RdRp, which are critical proteins for the virus’s life cycle .
Ecological Impact and Contamination Studies
Quinoline congeners, including tetrahydroquinoline derivatives, have ecological effects related to oil coal production buildings/structures and water contamination, as they can be easily transported in the environment .
Pharmacophore in Medicinal Chemistry
Quinoline is considered an indisputable pharmacophore due to its significant benefits in medicinal chemistry research, paving the way for novel drug development .
Industrial Chemistry Applications
Quinoline motifs are essential in various pharmacologically active heterocyclic compounds and have applications in medicinal and industrial chemistry .
Synthetic Approaches in Chemistry
Recent literature focuses on synthetic approaches to tetrahydroquinolines using domino reactions, highlighting their importance in chemical synthesis processes .
Future Directions
Quinoline motifs are essential in several pharmacologically active heterocyclic compounds due to their various applications in medicinal and industrial chemistry . There are societal expectations that synthetic and medicinal chemists should produce greener and more sustainable chemical processes . Therefore, the development of new methods for the preparation of such fused heterocycles as quinolines and their derivatives and the improvement of existing synthetic methods represents an urgent challenge .
Mechanism of Action
Target of Action
1,2,3,4-Tetrahydroquinoline hydrochloride, also known as Quinoline, 1,2,3,4-tetrahydro-, hydrochloride, is a member of the isoquinoline alkaloids, a large group of natural products . These compounds are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders . .
Mode of Action
Isoquinoline alkaloids, including 1,2,3,4-tetrahydroquinolines, are known to interact with various biological targets, leading to a range of effects .
Biochemical Pathways
Isoquinoline alkaloids, including 1,2,3,4-tetrahydroquinolines, are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders , suggesting that they may interact with multiple biochemical pathways.
Pharmacokinetics
The lipophilicity of similar compounds has been established using both reversed-phase thin layer chromatography and in silico calculations , which could provide some insights into the compound’s bioavailability.
Result of Action
Isoquinoline alkaloids, including 1,2,3,4-tetrahydroquinolines, are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders , suggesting that they may have a range of molecular and cellular effects.
Action Environment
It is known to be stable under normal conditions , suggesting that it may be relatively resistant to environmental changes.
properties
IUPAC Name |
1,2,3,4-tetrahydroquinoline;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N.ClH/c1-2-6-9-8(4-1)5-3-7-10-9;/h1-2,4,6,10H,3,5,7H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABFWVMFZVUBVKR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2NC1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80334315 | |
Record name | Quinoline, 1,2,3,4-tetrahydro-, hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80334315 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Quinoline, 1,2,3,4-tetrahydro-, hydrochloride | |
CAS RN |
2739-17-5 | |
Record name | NSC243813 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=243813 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Quinoline, 1,2,3,4-tetrahydro-, hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80334315 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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